![molecular formula C7H10O2 B3147518 3,3-Dimethyl-2,3-dihydropyran-4-one CAS No. 625099-32-3](/img/structure/B3147518.png)
3,3-Dimethyl-2,3-dihydropyran-4-one
Overview
Description
“3,3-Dimethyl-2,3-dihydropyran-4-one” is a chemical compound . It is a derivative of 2H-Pyran, which is a heterocyclic compound with the formula C5H8O . The six-membered C5O ring has the unsaturation adjacent to oxygen .
Synthesis Analysis
The synthesis of “3,3-Dimethyl-2,3-dihydropyran-4-one” involves complex reactions. In one study, the formation of a similar compound, dihydropyrano [2,3-c]pyrazoles, was achieved using nano-eggshell/Ti (IV) as a catalyst . The reaction involved aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .Molecular Structure Analysis
The molecular structure of “3,3-Dimethyl-2,3-dihydropyran-4-one” is complex. It is a derivative of 2H-Pyran, which is a heterocyclic compound with the formula C5H8O . The six-membered C5O ring has the unsaturation adjacent to oxygen .Chemical Reactions Analysis
The chemical reactions involving “3,3-Dimethyl-2,3-dihydropyran-4-one” are complex. In one study, the formation of a similar compound, dihydropyrano [2,3-c]pyrazoles, was achieved using nano-eggshell/Ti (IV) as a catalyst . The reaction involved aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .Scientific Research Applications
Photocyclodimerization Studies : Research by Schmidt, Kopf, and Margaretha (2006) showed that on irradiation in benzene solution, dihydropyranone undergoes predominant formation of the cis-anti-cis HH-dimer, with smaller amounts of another dimer where one of the six-membered rings is trans-fused to the cyclobutane ring. This study is significant in understanding the behavior of dihydropyrans under light exposure (Schmidt, Kopf, & Margaretha, 2006).
Photocycloaddition Reactions : Margaretha et al. (2007) found that 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one undergoes specific photocycloaddition reactions. This compound reacted with 2-chloroacrylonitrile and ethylidenemalononitrile in a regio- and stereospecific manner, which is crucial for understanding its chemical reactivity under light (Margaretha et al., 2007).
Catalysis in Organic Synthesis : Wang et al. (2015) demonstrated the use of a novel poly (ethylene glycol) grafted N,N-dimethylaminopyridine functionalized dicationic ionic liquid as a recyclable catalyst for the synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives. This highlights the potential of 3,3-Dimethyl-2,3-dihydropyran-4-one in facilitating catalytic organic synthesis processes (Wang et al., 2015).
Stereochemistry in Photodimerization : Yates and Macgregor (1973) explored the regiospecific and stereoselective formation of photodimers from ultraviolet irradiation of dihydropyrans. The study of these photodimers aids in understanding the stereochemistry involved in the photodimerization process (Yates & Macgregor, 1973).
Synthesis and Photochromic Properties : Sawada et al. (2015) synthesized 2,7-Di-tert-butyl-10b,10c-dimethyl-pyrazino[2,3-e]dihydropyrene and studied its photochromic properties. The research indicated potential applications in molecular devices due to the compound's photoswitchable circular dichroism properties (Sawada et al., 2015).
properties
IUPAC Name |
3,3-dimethyl-2H-pyran-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-7(2)5-9-4-3-6(7)8/h3-4H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGDKAQMCPVWJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC=CC1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-2,3-dihydropyran-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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